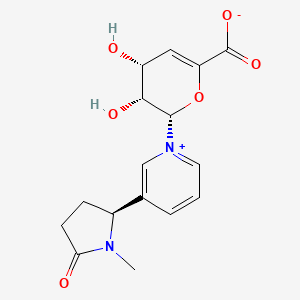

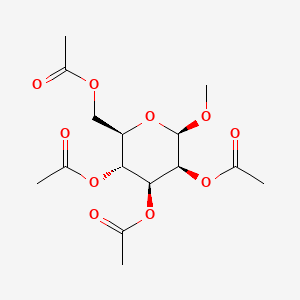

Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside

Vue d'ensemble

Description

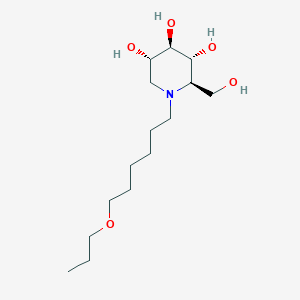

Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside is a paramount compound known for its pivotal role in biomedical research . It effectively replicates the intricate architecture of specific sugar molecules present on cellular exteriors . This compound is extensively employed in the field of biomedicine and assumes a noteworthy role as a precursor in the synthesis of a plethora of pharmaceuticals and molecules, targeting ailments such as diabetes, cancer, and inflammation .

Synthesis Analysis

The synthesis of this compound involves the deacetylation of both α-D-glucose and β-D-glucose pentaacetate either in anhydrous Et 2 O or in the absence of solvent . This process results in the formation of 2,3,4,6-tetra- O -acetyl-β-glucopyranose .

Molecular Structure Analysis

The molecular formula of this compound is C15H22O10 . The average mass is 362.329 Da and the monoisotopic mass is 362.121307 Da .

Chemical Reactions Analysis

At the B3LYP/6-31G* level, computations show that the energy for the attack from the top is about 9.6 kcal/mol higher than the total energy of oxonium and water . However, the bottom attack is 3.5 kcal/mol lower than the total energy of the oxonium intermediate and water combined . This indicates that the formation of the α-anomer for the case of D-glucose is favored in kinetics .

Physical And Chemical Properties Analysis

This compound is a powder with a density of 1.3±0.1 g/cm 3 . It has a boiling point of 407.3±45.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 65.9±3.0 kJ/mol . The flash point is 176.1±28.8 °C . The index of refraction is 1.475 .

Applications De Recherche Scientifique

Acetolysis and Anomerization Studies : Kaczmarek et al. (2000) examined the kinetics of acetolysis and accompanying anomerization of methyl 2,3,4,6-tetra-O-acetyl-alpha- and -beta-D-mannopyranosides, which are relevant for understanding the chemical behavior of these compounds in different environments, including industrial processes and biochemical reactions (Kaczmarek et al., 2000).

Impact on Anomeric Effect in Carbohydrate Chemistry : Gubica et al. (2018) explored the influence of acetylation on the anomeric effect in carbohydrate chemistry. This study is significant for understanding the structural and electronic aspects of similar carbohydrate derivatives (Gubica et al., 2018).

Synthesis of Monodeoxyfluorinated Compounds : Research by Khan et al. (1990) focused on synthesizing monodeoxyfluorinated methyl and 4-nitrophenyl α-D-mannobiosides from methyl 3,4,6-tri-O-benzyl-2-O-(2,3,4,6-tetra-O-acetyl-α-d-mannopyranosyl)-α-d-mannopyranoside, showing applications in creating specialized molecules for various scientific purposes (Khan et al., 1990).

Model Oligosaccharides Synthesis : Winnik et al. (1982) synthesized model oligosaccharides, demonstrating the use of methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside in producing biologically significant molecules (Winnik et al., 1982).

Applications in N-Linked Glycoproteins : Shah et al. (1987) examined the preparation of oligosaccharide moieties of N-linked glycoproteins, indicating the relevance of this compound in glycoscience and proteomics (Shah et al., 1987).

Mécanisme D'action

The mechanism of action of Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside is not explicitly mentioned in the search results. However, it’s known that this compound plays a significant role in biomedical research by imitating specific sugar moieties present on glycolipids and glycoproteins .

Safety and Hazards

The safety and hazards information for Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside is not explicitly mentioned in the search results. However, it’s classified as a Combustible Solid .

Orientations Futures

Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside emerges as a paramount compound in biomedical research . It is extensively used as a precursor in the synthesis of a plethora of pharmaceuticals and molecules . Given its significant role in replicating the intricate architecture of specific sugar molecules present on cellular exteriors , it is expected to continue to be a focus of research in the future.

Propriétés

IUPAC Name |

(3,4,5-triacetyloxy-6-methoxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O10/c1-7(16)21-6-11-12(22-8(2)17)13(23-9(3)18)14(24-10(4)19)15(20-5)25-11/h11-15H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWUMFGDPBMNCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964093 | |

| Record name | Methyl 2,3,4,6-tetra-O-acetylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5019-24-9, 4860-85-9, 604-70-6, 5019-25-0 | |

| Record name | NSC51250 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC48281 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC20732 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC1963 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,3,4,6-tetra-O-acetylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)

![Bicyclo[3.2.1]octane-1-carbonyl chloride, 8,8-dimethyl-2-oxo-, (1S)- (9CI)](/img/no-structure.png)